Phytanic acid - 14721-66-5

Phytanic acid

Catalog Number: EVT-292056
CAS Number: 14721-66-5
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated branched-chain fatty acid primarily derived from the dietary consumption of ruminant meat and dairy products. [] Its precursor, phytol, is a constituent of chlorophyll found in green plants. [] Humans cannot release phytol from chlorophyll but can convert free phytol into phytanic acid. []

Phytanic acid plays a significant role in scientific research due to its unique metabolic pathway and its association with certain diseases. [] Its accumulation in individuals with Refsum's disease, caused by a deficiency in the α-oxidation pathway, has led to extensive research into its metabolism and potential therapeutic targets. [, , , ]

Mechanism of Action

Phytanic acid acts as a natural ligand for several nuclear receptors, including retinoid X receptors (RXRs) and peroxisome proliferator-activated receptor alpha (PPARα). [, ] Activation of these receptors can influence gene expression related to lipid metabolism, inflammation, and cell differentiation. [, ] Phytanic acid’s role as an RXR agonist is particularly noteworthy as RXRs form heterodimers with other nuclear receptors, expanding its potential influence on diverse cellular processes. []

Metabolism and Degradation Pathways

The primary pathway for phytanic acid degradation is α-oxidation, which occurs in peroxisomes. [, , ] This pathway involves the sequential shortening of the fatty acid chain, ultimately leading to its conversion into pristanic acid, which can then undergo β-oxidation. [, , , ] Deficiencies in enzymes involved in α-oxidation, such as phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid in individuals with Refsum’s disease. [, , , ]

Alternative degradation pathways, such as ω-oxidation, have been identified, providing potential avenues for therapeutic intervention in cases of impaired α-oxidation. [, , ] ω-Oxidation, which occurs in microsomes, involves hydroxylation at the terminal carbon of the fatty acid chain, ultimately leading to the formation of dicarboxylic acids that can be metabolized via β-oxidation. [, , ]

Physical and Chemical Properties Analysis

Refsum’s Disease Research:

  • Understanding Disease Pathology: Research on phytanic acid metabolism has been crucial in understanding the pathology of Refsum’s disease. [, , , ] Identification of the defective α-oxidation pathway and the accumulating phytanic acid have been key in developing diagnostic and treatment strategies. [, , , ]
  • Developing Therapeutic Strategies: Exploration of alternative degradation pathways, such as ω-oxidation, offers potential for therapeutic intervention by enhancing the elimination of phytanic acid in individuals with impaired α-oxidation. [, , , ]
  • Investigating Phytanic Acid Toxicity: Research focuses on understanding the mechanisms of phytanic acid toxicity, particularly its effects on membrane function, lipid metabolism, and cellular signaling. [, , , ] These investigations aim to clarify the relationship between phytanic acid accumulation and the neurological symptoms observed in Refsum's disease. [, , , ]
Applications
  • Nutritional Research: Phytanic acid's role as an RXR and PPARα agonist makes it relevant in nutritional research exploring the effects of dietary components on lipid metabolism and energy homeostasis. [, ] Its ability to activate brown adipocyte differentiation and UCP1 gene transcription suggests a potential link between dietary phytanic acid and adaptive thermogenesis. []

Safety and Hazards

High levels of phytanic acid accumulation can have detrimental effects, particularly in individuals with impaired α-oxidation. [, , ] The neurological symptoms observed in Refsum’s disease are attributed to the toxic effects of phytanic acid buildup. [, ] Research into the mechanisms of phytanic acid toxicity, such as its effects on membrane properties and cellular signaling, is crucial for understanding these adverse effects. [, , , ]

Future Directions
  • Further exploration of alternative degradation pathways, such as ω-oxidation, to develop therapies that enhance phytanic acid clearance in Refsum's disease patients. [, , ]
  • Detailed investigation of the molecular mechanisms underlying phytanic acid toxicity to identify potential therapeutic targets for mitigating its adverse effects. [, , , ]
  • Investigating the role of phytanic acid in other diseases, particularly its potential implications in cancer development and progression. [, , , , ] This requires more extensive epidemiological studies and in-depth mechanistic investigations.
  • Evaluating the potential of phytanic acid as a nutritional modulator, particularly its role in influencing lipid metabolism, brown adipocyte function, and energy homeostasis. [, , ] This could lead to novel dietary strategies for addressing metabolic disorders.

Phytol

    Compound Description: Phytol (3,7,11,15-tetramethylhexadec-2-en-1-ol) is the precursor of phytanic acid. It is a branched-chain alcohol and a constituent of chlorophyll, primarily found in green vegetables. Phytol is converted to phytanic acid in the body. []

    Relevance: Phytol is the direct precursor of phytanic acid, differing by the oxidation state of the terminal carbon. Phytanic acid is formed by the oxidation of phytol. []

Phytenic acid

    Compound Description: Phytenic acid (3,7,11,15-Tetramethyl-2-hexadecenoic acid) is an intermediate in the conversion of phytol to phytanic acid. []

    Relevance: Phytenic acid is an unsaturated fatty acid and a metabolic intermediate in the conversion of phytol to phytanic acid. The conversion of phytol to phytenic acid and then to phytanic acid involves oxidation steps. []

Pristanic Acid

    Compound Description: Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a metabolite of phytanic acid. It is formed by the α-oxidation of phytanic acid in the peroxisomes. [, ] Pristanic acid, unlike phytanic acid, can undergo β-oxidation, a major pathway for fatty acid degradation in the mitochondria. [, ]

    Relevance: Pristanic acid is a structural analog of phytanic acid, differing by the absence of one carbon in the main chain and the lack of a methyl group on the beta-carbon. This structural difference allows pristanic acid to be metabolized by β-oxidation, which is blocked in phytanic acid due to the presence of the beta-methyl group. [, ]

2-Hydroxyphytanic Acid

    Compound Description: 2-Hydroxyphytanic acid is an intermediate in the α-oxidation pathway of phytanic acid. It is formed by the hydroxylation of phytanoyl-CoA. [] The decarboxylation of 2-hydroxyphytanoyl-CoA, the CoA ester of 2-hydroxyphytanic acid, leads to the formation of pristanic acid. [, , ]

    Relevance: 2-Hydroxyphytanic acid is a key intermediate in the α-oxidation pathway of phytanic acid. Its formation is essential for the subsequent conversion to pristanic acid. [, , ]

2-Hydroxyphytanoyl-CoA

    Compound Description: 2-Hydroxyphytanoyl-CoA is the CoA ester of 2-hydroxyphytanic acid. It is a direct precursor to pristanic acid in the α-oxidation pathway. [, , ]

    Relevance: 2-Hydroxyphytanoyl-CoA is the substrate for the enzyme 2-hydroxyphytanoyl-CoA lyase, which catalyzes the decarboxylation step leading to pristanic acid formation in the α-oxidation pathway of phytanic acid. [, , ]

Phytanoyl-CoA

    Compound Description: Phytanoyl-CoA is the CoA ester of phytanic acid. It is the substrate for the enzyme phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation pathway of phytanic acid. [, , ]

    Relevance: Phytanoyl-CoA is the activated form of phytanic acid, essential for its α-oxidation. It is the direct substrate for the enzyme phytanoyl-CoA hydroxylase, which catalyzes the first step of the pathway. [, , ]

(ω-1)-Hydroxyphytanic acid

    Compound Description: (ω-1)-Hydroxyphytanic acid is a minor metabolite of phytanic acid formed via the ω-oxidation pathway. [, ]

    Relevance: (ω-1)-Hydroxyphytanic acid represents an alternative route for phytanic acid metabolism, although less prominent than ω-oxidation. This pathway involves hydroxylation of the penultimate carbon of phytanic acid. [, ]

ω-Hydroxyphytanic Acid

    Compound Description: ω-Hydroxyphytanic acid is a metabolite of phytanic acid, formed by the ω-hydroxylation of phytanic acid. [, ] The ω-oxidation pathway is an alternative pathway for the degradation of phytanic acid, particularly important in conditions where α-oxidation is impaired, such as Refsum's Disease. []

    Relevance: ω-Hydroxyphytanic acid represents a key intermediate in the ω-oxidation pathway of phytanic acid. This pathway offers an alternative route for phytanic acid degradation, especially in situations where the primary α-oxidation pathway is compromised. [, ]

Palmitic Acid

    Compound Description: Palmitic acid (Hexadecanoic acid) is a saturated fatty acid commonly found in animals and plants. [, ] It serves as a comparison to phytanic acid in studies investigating the effects of branched-chain fatty acids on cellular processes. [, ]

    Relevance: Palmitic acid, a straight-chain saturated fatty acid, is used as a control in many studies involving phytanic acid. This comparison helps to elucidate the specific effects of phytanic acid's branched structure on cellular functions and metabolic pathways. [, ]

Properties

CAS Number

14721-66-5

Product Name

Phytanic acid

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Synonyms

3,7,11,15-tetramethylhexadecanoic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.